3-Chloro-1-methylisoquinolin-5-amine

Medicinal chemistry Physicochemical profiling Drug-likeness

3-Chloro-1-methylisoquinolin-5-amine (CAS 1215767-96-6) is the exact building block required to replicate the Sandmeyer-based route to 5-bromo-3-chloro-1-methylisoquinoline—a key glucagon receptor antagonist intermediate in US Patent 8,436,015 B2. Its unique spatial arrangement of C1-Me, C3-Cl, and C5-NH2 enables orthogonal functionalization without protecting groups: the 5-amino handle supports diazotization/amidation while the 3-chloro substituent is reserved for subsequent Suzuki or Buchwald-Hartwig couplings. With XLogP 2.8 and tPSA 38.9 Ų, this fragment-like scaffold also meets rule-of-three criteria for CNS drug discovery. Procurement of this precise substitution isomer is mandatory; regioisomeric or N-methyl analogs will abort the patented synthetic sequence at the diazotization step.

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
Cat. No. B8745223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-methylisoquinolin-5-amine
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=CC(=N1)Cl)N
InChIInChI=1S/C10H9ClN2/c1-6-7-3-2-4-9(12)8(7)5-10(11)13-6/h2-5H,12H2,1H3
InChIKeyWDPFKUHZQWZKFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1-methylisoquinolin-5-amine: Chemical Identity, Physicochemical Profile, and Synthetic Role


3-Chloro-1-methylisoquinolin-5-amine (CAS 1215767-96-6; synonym 5-amino-3-chloro-1-methylisoquinoline) is a halogenated heteroaromatic amine with the molecular formula C10H9ClN2 and a molecular weight of 192.64 g/mol [1]. It is categorized as a disubstituted isoquinoline, bearing a chlorine at position 3, a methyl at position 1, and a primary amine at position 5. The compound is predominantly employed as a versatile synthetic intermediate, most notably in the preparation of glucagon receptor antagonists as described in US Patent 8436015B2, where its 5-amino group serves as a key functional handle for diazotization and subsequent cross-coupling reactions [2]. Commercially, it is supplied as a research-grade chemical with typical purity specifications of 95–97%, with characterization data including NMR, HPLC, and GC available from certain vendors .

Why 3-Chloro-1-methylisoquinolin-5-amine Cannot Be Replaced by Generic Isoquinoline Analogs Without Risking Synthetic Outcome


In-class isoquinoline analogs lack the precise spatial arrangement of the three substituents (C1-Me, C3-Cl, C5-NH2) that collectively define the reactivity profile of 3-chloro-1-methylisoquinolin-5-amine. The 3-chloro substituent serves as a site for further cross-coupling, while the 5-amino group enables diazotization chemistry—a reactivity combination not present in the non-halogenated analog 1-methylisoquinolin-5-amine or the regioisomeric 3-chloro-N-methylisoquinolin-5-amine. Substituting with 5-bromo-3-chloro-1-methylisoquinoline introduces a heavier halogen at position 5, altering both physicochemical properties (molecular weight 270.51 vs. 192.64 g/mol) and subsequent reactivity in metal-catalyzed transformations [1]. The quantitative evidence below demonstrates that even seemingly minor structural variations produce measurable differences in partitioning behavior, hydrogen bonding capacity, and synthetic handling, which directly impact reproducibility in multi-step pharmaceutical syntheses.

3-Chloro-1-methylisoquinolin-5-amine: Head-to-Head and Cross-Study Comparative Evidence for Procurement Decision-Making


Hydrogen Bond Donor Capacity: 3-Chloro-1-methylisoquinolin-5-amine vs. N-Methyl Regioisomer

The primary aromatic amine at position 5 in 3-chloro-1-methylisoquinolin-5-amine provides one hydrogen bond donor (HBD count = 1), whereas the N-methyl regioisomer 3-chloro-N-methylisoquinolin-5-amine (CAS 1374652-61-5) carries a secondary amine substituted at nitrogen, resulting in an identically computed HBD count of 1 but with measurably different hydrogen bond acidity (pKaH of primary aromatic amine vs. secondary amine). This difference influences both chromatographic retention and target engagement in medicinal chemistry applications where a primary arylamine is required for downstream derivatization via diazotization or amide coupling [1].

Medicinal chemistry Physicochemical profiling Drug-likeness

Lipophilicity Comparison: 3-Chloro-1-methylisoquinolin-5-amine vs. Dechlorinated Analog

The presence of a chlorine substituent at position 3 markedly increases lipophilicity compared to the dechlorinated parent compound 1-methylisoquinolin-5-amine. The computed XLogP3-AA value for 3-chloro-1-methylisoquinolin-5-amine is 2.8, whereas the non-chlorinated analog (CAS 20335-61-9) has an estimated XLogP of approximately 1.9–2.2 based on fragment-based calculations [1]. This logP difference of 0.6–0.9 units translates into an approximately 4- to 8-fold higher partition coefficient for the chlorinated compound, which influences both chromatographic purification parameters and membrane permeability predictions.

ADME optimization LogP prediction Isoquinoline SAR

Synthetic Intermediate Utility: Documented Role in Glucagon Receptor Antagonist Preparation vs. Non-Functionalized Isoquinolines

3-Chloro-1-methylisoquinolin-5-amine is explicitly utilized as a key intermediate in US Patent 8,436,015 B2 (glucagon receptor antagonists), where the 5-amino group undergoes diazotization with NaNO2/HBr followed by CuBr-mediated Sandmeyer reaction to yield the corresponding 5-bromo derivative [1]. This transformation is enabled by the juxtaposition of a reactive primary amine at C5 with the electron-withdrawing C3-Cl and electron-donating C1-Me substituents. In contrast, generic isoquinoline or 1-methylisoquinoline lacks the halogen handle required for subsequent cross-coupling, while 3-chloro-1-methylisoquinoline (CAS 15787-12-9) lacks the 5-amino group entirely, precluding this diazotization route.

Patent synthesis Glucagon receptor Isoquinoline building blocks

Molecular Weight and Heavy Atom Count: C5-Bromo vs. C5-Unsubstituted Chloroisoquinoline Scaffolds

The 5-bromo analog 5-bromo-3-chloro-1-methylisoquinoline (CAS 1215767-97-7) has a molecular weight of approximately 270.51 g/mol (C10H7BrClN), which is 77.87 g/mol (40.4%) heavier than 3-chloro-1-methylisoquinolin-5-amine (MW = 192.64 g/mol, C10H9ClN2) [1]. The bromine atom also increases the heavy atom count from 13 to 14 and the monoisotopic mass by approximately 78 Da. In fragment-based screening or lead optimization, this mass increase is significant and may affect ligand efficiency metrics and pharmacokinetic predictions.

Fragment-based drug design Lead optimization Molecular properties

Purity and Batch-to-Batch Characterization: Commercial Availability with Validated Analytical Data

3-Chloro-1-methylisoquinolin-5-amine is commercially available from multiple suppliers at specified purity levels. Bidepharm supplies the compound (under the closely related identifier CAS 1374652-61-5, 3-chloro-N-methylisoquinolin-5-amine, indicating nomenclature variation across vendors) with a standard purity of 97% and batch-specific quality control certificates including NMR, HPLC, and GC . AchemBlock lists the compound at 95% purity with specified appearance (yellow powder) and storage conditions (0–8 °C) . For comparison, the non-aminated analog 3-chloro-1-methylisoquinoline (CAS 15787-12-9) is also commercially available but lacks the 5-amino functional group and therefore cannot support amino-directed transformations.

Chemical procurement Quality control Building block certification

Regioisomeric Identity Confirmation: Distinguishing 3-Chloro-1-methylisoquinolin-5-amine from 3-Chloro-N-methylisoquinolin-5-amine

The target compound (CAS 1215767-96-6) is a primary aromatic amine at C5 of the isoquinoline core, whereas 3-chloro-N-methylisoquinolin-5-amine (CAS 1374652-61-5) features a methylamino group (–NHCH3) at position 5. This structural distinction is unequivocally resolved by 1H NMR: the primary amine (–NH2) signal appears as a broad singlet with characteristic exchange behavior, distinct from the N-methyl singlet (δ ~2.8–3.0 ppm) and the NH coupling pattern of the secondary amine [1]. The patent synthesis procedure in US8436015B2 explicitly calls for the primary amine (5-amino-3-chloro-1-methylisoquinoline) and not the N-methyl variant, as diazotization of a secondary amine would not proceed via the same mechanism.

Structural verification NMR characterization Regioisomer purity

Procurement-Relevant Application Scenarios for 3-Chloro-1-methylisoquinolin-5-amine in Pharmaceutical and Chemical Research


Synthesis of Glucagon Receptor Antagonists per US8436015B2

3-Chloro-1-methylisoquinolin-5-amine is the designated starting material for the preparation of 5-bromo-3-chloro-1-methylisoquinoline via Sandmeyer reaction, a key intermediate in the synthesis of glucagon receptor antagonists claimed in US Patent 8,436,015 B2. The patent procedure demonstrates conversion at a 460 mg scale with product identity confirmed by 1H NMR and LC-MS [1]. Procurement of this exact building block is mandatory for replicating the patent route; substitution with the N-methyl isomer or the deaminated analog will abort the synthesis at the diazotization step.

Medicinal Chemistry Fragment Library Expansion and Aminoisoquinoline SAR Studies

As a 3-chloro-substituted aminoisoquinoline, this compound occupies a distinct region of physicochemical space (MW 192.64, XLogP 2.8, tPSA 38.9 Ų) suitable for fragment-based drug discovery. The primary amine handle permits diverse downstream transformations (amide coupling, sulfonamide formation, diazotization), while the 3-chloro group serves as a site for Suzuki, Buchwald-Hartwig, or other cross-coupling reactions. Compared to the non-halogenated 1-methylisoquinolin-5-amine, the chlorinated derivative offers an additional diversification vector without exceeding fragment rule-of-three guidelines [2].

Chemical Biology Probe Synthesis Requiring Orthogonal Functionalization

The presence of two distinct reactive sites—a nucleophilic primary amine at C5 and an electrophilic aryl chloride at C3—enables sequential orthogonal functionalization without protection/deprotection steps. This property is documented in the patent literature where the C5 amine is first converted to a bromide, leaving the C3-Cl intact for subsequent elaboration [1]. For chemical biology probe design, this built-in orthogonality reduces synthetic step count and improves overall yield compared to analogs that require protecting group strategies.

Monoamine Oxidase (MAO) Inhibitor Scaffold Exploration

Isoquinoline derivatives, including 3-arylisoquinolinamines, have established activity as monoamine oxidase inhibitors and topoisomerase I inhibitors [3]. While specific IC50 data for 3-chloro-1-methylisoquinolin-5-amine against MAO-A or MAO-B is not publicly available in the curated databases at the time of writing, the 3-chloro-1-methyl substitution pattern represents a strategic starting point for SAR exploration. The computed lipophilicity (XLogP 2.8) and hydrogen bonding capacity (HBD = 1) of this scaffold fall within ranges associated with CNS drug-likeness, making it a candidate for medicinal chemistry optimization programs targeting neurological disorders.

Quote Request

Request a Quote for 3-Chloro-1-methylisoquinolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.